molecular formula C17H19ClN4O2 B2519764 N-(2-chlorophenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide CAS No. 1226455-01-1

N-(2-chlorophenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide

Cat. No.: B2519764
CAS No.: 1226455-01-1
M. Wt: 346.82
InChI Key: MOGZTUMPHWOXAV-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide is a useful research compound. Its molecular formula is C17H19ClN4O2 and its molecular weight is 346.82. The purity is usually 95%.
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Scientific Research Applications

Reactivity and Synthetic Routes

Studies have focused on understanding the reactivity and developing synthetic routes for related compounds. For instance, Pailloux et al. (2007) detailed synthetic routes to similar compounds and examined their chemical oxidation reactions, providing insights into their reactivity and potential synthetic applications (Pailloux et al., 2007). Similarly, research on the synthesis and reactions of compounds involving pyrimidinones and oxazinones offers a foundation for understanding the synthetic versatility of pyrimidine derivatives, which could extend to the compound of interest (Hossan et al., 2012).

Antimicrobial Activity

The antimicrobial properties of pyrimidine derivatives, closely related to the compound , have been investigated, indicating their potential as antimicrobial agents. For example, the synthesis of pyrimidinones and oxazinones derivatives has shown good antibacterial and antifungal activities comparable to reference drugs, highlighting the antimicrobial potential of these chemical frameworks (Amr et al., 2012).

Structural Analysis and Material Properties

Spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs, which share structural similarities with the compound of interest, reveal their electronic properties and potential applications in photovoltaic efficiency modeling and ligand-protein interactions. These studies suggest that such compounds could serve as photosensitizers in dye-sensitized solar cells (DSSCs) due to their good light harvesting efficiency and free energy of electron injection (Mary et al., 2020).

Biological Screening and Pharmacological Potential

The synthesis of new derivatives, including those containing a pyrimidine fragment, has shown a pronounced plant growth stimulating effect, indicating the potential agricultural applications of such compounds (Pivazyan et al., 2019). Additionally, structural and activity studies related to derivatives of the compound have revealed potent and selective kappa-opioid agonist properties, suggesting significant pharmacological potential (Barlow et al., 1991).

Properties

IUPAC Name

N-(2-chlorophenyl)-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2/c1-12-10-16(21-17(19-12)22-8-4-5-9-22)24-11-15(23)20-14-7-3-2-6-13(14)18/h2-3,6-7,10H,4-5,8-9,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOGZTUMPHWOXAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2)OCC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.